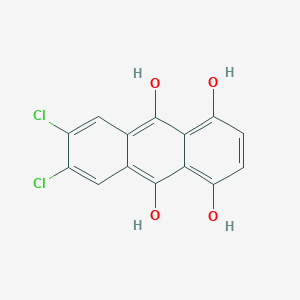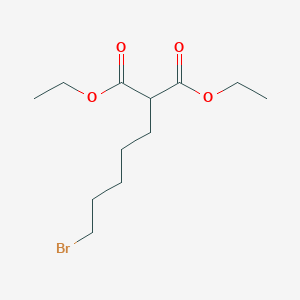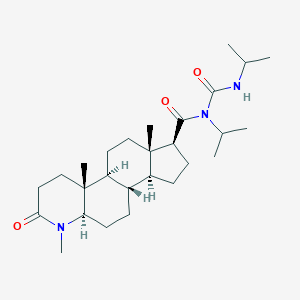
CeMMEC1
Vue d'ensemble
Description
CeMMEC1 est un composé chimique connu pour ses effets inhibiteurs sur la protéine BRD4 contenant un domaine bromodomaine et sa forte affinité pour le facteur d'initiation de la transcription TAF1 . Il est principalement utilisé dans la recherche scientifique pour étudier la régulation épigénétique et les mécanismes de contrôle de la transcription.
Applications De Recherche Scientifique
CeMMEC1 has a wide range of scientific research applications, including:
Chemistry: Used to study the interactions between bromodomains and acetylated lysines on histones.
Biology: Investigates the role of bromodomain-containing proteins in gene expression and chromatin remodeling.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting BRD4 and TAF1.
Industry: Utilized in the development of new drugs and epigenetic modulators
Mécanisme D'action
Target of Action
CeMMEC1 is a small molecule that primarily targets the bromodomain-containing protein TAF1 . TAF1 is a transcription factor that plays a crucial role in the initiation of gene transcription . It has been shown to interact directly with BRD4, another bromodomain protein, and is centrally involved in modulating its functional activity .
Mode of Action
This compound inhibits the second bromodomain of TAF1 . It binds to TAF1 with high affinity, exhibiting an IC50 of 0.9 μM and a Kd of 1.8 μM . This binding blocks the interaction between TAF1 and BRD4, thereby inhibiting BRD4-mediated transcription . This indicates an essential crosstalk between the bromodomain proteins .
Biochemical Pathways
The inhibition of TAF1 by this compound affects the transcriptional activity of BRD4, which in turn modulates several biochemical pathways. BRD4 is known to bind acetylated lysines present on histones to initiate transcription through the recruitment of pTEFb, which phosphorylates and activates RNA polymerase II . Therefore, the inhibition of TAF1 and the subsequent modulation of BRD4 activity can impact various downstream effects related to gene transcription .
Pharmacokinetics
Factors such as solubility, stability, and permeability influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how it is excreted . These factors need to be thoroughly investigated in the context of this compound to understand its pharmacokinetic profile.
Result of Action
This compound impairs cell viability and inhibits the proliferation of certain cancer cells. For instance, it has been shown to impair cell viability in combination with (+)-JQ1 and inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and activity . Moreover, epigenetic changes induced by environmental factors can influence how a drug interacts with its target . .
Analyse Biochimique
Biochemical Properties
CeMMEC1 plays a significant role in biochemical reactions by inhibiting the activity of BRD4 and TAF1. It has a high affinity for TAF1, with an IC50 of 0.9 μM and a Kd of 1.8 μM . This compound also interacts with other bromodomain-containing proteins such as CREBBP, EP300, and BRD9 . These interactions are crucial for its function in modulating transcriptional activity and cell cycle progression.
Cellular Effects
This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In THP1 cells, this compound decreases the number of cells in the S phase and induces apoptosis . Additionally, when combined with (S)-JQ1, this compound significantly impairs cell viability, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of BRD4 and TAF1, inhibiting their activity. This inhibition disrupts the recruitment of pTEFb by BRD4, which is essential for the phosphorylation and activation of RNA polymerase II . Consequently, this compound modulates transcriptional activity and cell cycle control, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on BRD4 and TAF1, leading to sustained changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, adverse effects such as increased apoptosis and impaired cell viability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate transcriptional activity and cell cycle progression. It interacts with enzymes and cofactors that modulate the activity of BRD4 and TAF1, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s ability to regulate gene expression and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on BRD4 and TAF1. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity . These localization mechanisms are vital for the compound’s ability to modulate transcriptional activity and cell cycle control.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : CeMMEC1 peut être synthétisé par un processus de synthèse organique en plusieurs étapes.
Méthodes de production industrielle : La production industrielle de this compound implique des techniques de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le composé est généralement produit dans un environnement contrôlé pour maintenir sa stabilité et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions : CeMMEC1 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour produire des formes réduites ayant des propriétés chimiques différentes.
Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'isoquinoléinone oxydés, tandis que la réduction peut produire des composés d'isoquinoléinone réduits .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les interactions entre les domaines bromodomaines et les lysines acétylées sur les histones.
Biologie : Enquête sur le rôle des protéines contenant des domaines bromodomaines dans l'expression des gènes et le remodelage de la chromatine.
Médecine : Explore les applications thérapeutiques potentielles dans le traitement du cancer en ciblant BRD4 et TAF1.
Industrie : Utilisé dans le développement de nouveaux médicaments et modulateurs épigénétiques
5. Mécanisme d'action
This compound exerce ses effets en inhibant le domaine bromodomaine de BRD4 et en se liant avec une forte affinité à TAF1. Cette inhibition perturbe l'interaction entre BRD4 et les lysines acétylées sur les histones, ce qui entraîne une altération de l'expression des gènes et de la régulation de la transcription. Le composé affecte également le processus d'initiation de la transcription en modulant l'activité de TAF1 .
Composés similaires :
CPI-169 : Un inhibiteur puissant et sélectif d'EZH2.
Inhibiteur Menin-MLL 29 : Inhibe l'interaction entre les protéines Menin et MLL.
GSK2801 : Un inhibiteur compétitif de l'acétyl-lysine des domaines bromodomaines BAZ2A et BAZ2B.
Unicité de this compound : this compound est unique en raison de ses effets inhibiteurs doubles sur BRD4 et TAF1, ce qui en fait un outil précieux pour étudier la régulation épigénétique et le contrôle de la transcription. Sa forte affinité pour plusieurs domaines bromodomaines le distingue des autres inhibiteurs qui ciblent uniquement des domaines bromodomaines spécifiques .
Comparaison Avec Des Composés Similaires
CPI-169: A potent and selective inhibitor of EZH2.
Menin-MLL Inhibitor 29: Inhibits the interaction between Menin and MLL proteins.
GSK2801: An acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.
Uniqueness of CeMMEC1: this compound is unique due to its dual inhibitory effects on BRD4 and TAF1, making it a valuable tool for studying epigenetic regulation and transcriptional control. Its high affinity for multiple bromodomains sets it apart from other inhibitors that target only specific bromodomains .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQAZBGLOADFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)


![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
